

Analytical techniques for characterizing 2- Phenylpyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-carboxylic acid

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An Application Guide to the Comprehensive Characterization of **2-Phenylpyrimidine-5-carboxylic Acid**

Abstract: This document provides a detailed guide with integrated protocols for the analytical characterization of **2-Phenylpyrimidine-5-carboxylic acid** (CAS No. 122773-97-1). As a key heterocyclic building block in medicinal chemistry and drug development, its unambiguous identification, purity assessment, and stability profiling are critical.[1][2] This guide moves beyond rote procedures to explain the scientific rationale behind the selection of each analytical technique, ensuring that researchers, scientists, and drug development professionals can generate robust and reliable data. The protocols herein are designed to be self-validating, incorporating principles of modern analytical chemistry.

Introduction and Physicochemical Profile

2-Phenylpyrimidine-5-carboxylic acid is a bifunctional molecule featuring a pyrimidine ring, a phenyl substituent, and a carboxylic acid group. This unique combination of aromatic and heterocyclic systems makes it a valuable scaffold in the synthesis of pharmacologically active agents.[2] Its characterization requires a multi-technique approach to fully elucidate its structure, confirm its identity, quantify its purity, and understand its physical properties.

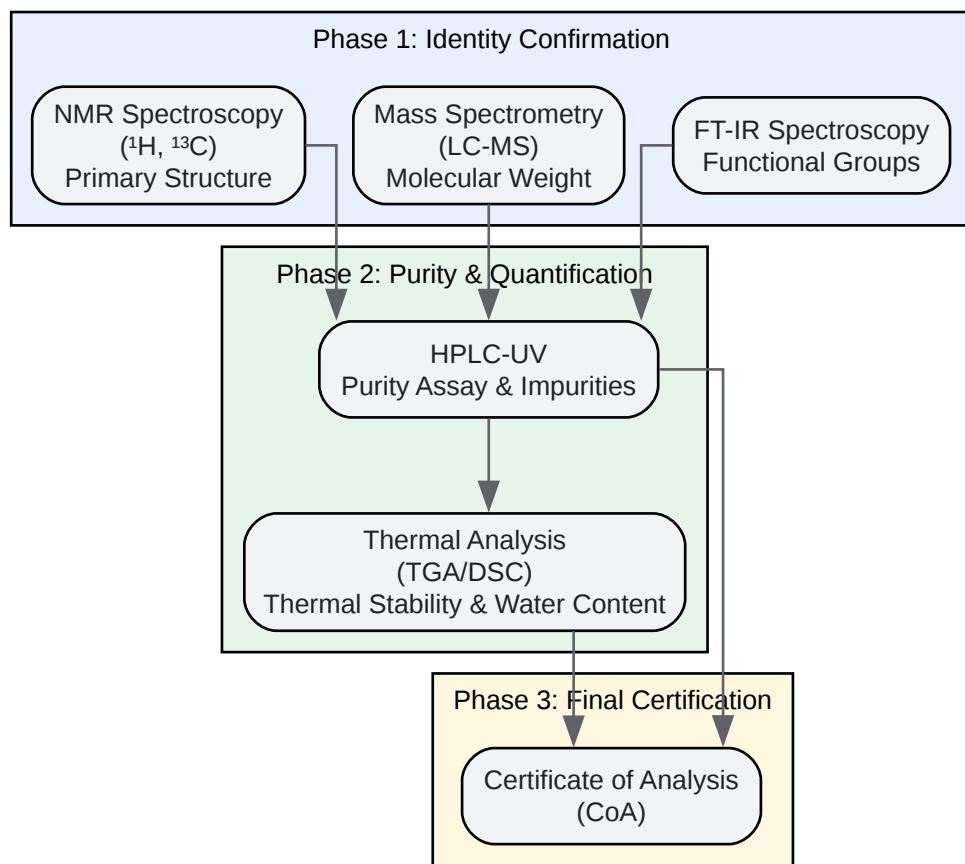
Before beginning any experimental work, a thorough understanding of the compound's known properties is essential for method development and safety considerations.

Table 1: Physicochemical Properties of **2-Phenylpyrimidine-5-carboxylic acid**

Property	Value	Source
IUPAC Name	2-phenylpyrimidine-5-carboxylic acid	PubChem[3]
CAS Number	122773-97-1	ChemicalBook, Chemdad[4][5]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	PubChem[3]
Molecular Weight	200.19 g/mol	PubChem[3]
Melting Point	282-284 °C	Chemdad[4]
Boiling Point	301 °C (Predicted)	Chemdad[4]
pKa	2.73 ± 0.10 (Predicted)	Chemdad[4]
Appearance	White to off-white solid (Typical)	N/A
GHS Hazards	Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.	PubChem[3]

The Analytical Characterization Workflow

A comprehensive analysis of a reference standard or newly synthesized batch of **2-Phenylpyrimidine-5-carboxylic acid** follows a logical progression. The primary goal is to confirm the molecule's identity and purity orthogonally, using techniques that rely on different chemical and physical principles.



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Caption: General analytical workflow for the characterization of **2-Phenylpyrimidine-5-carboxylic acid**.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of aromatic compounds like **2-Phenylpyrimidine-5-carboxylic acid**. The technique separates the main compound from process-related impurities and degradation products.

Application Note: HPLC Method Development

- Rationale: A reversed-phase (RP) method is the logical starting point. The molecule possesses significant hydrophobicity due to the phenyl and pyrimidine rings, making it well-

suited for retention on a C18 stationary phase.

- Mobile Phase Selection: An acidified water/acetonitrile gradient is chosen. The acid (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group ($pK_a \approx 2.73$), ensuring a single, well-defined analyte state.[4] This leads to sharper peaks and more reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds.
- Detection Wavelength: The conjugated system of phenyl and pyrimidine rings is expected to have a strong UV absorbance. A wavelength of 254 nm is a robust starting point, as it is commonly used for aromatic compounds and provides good sensitivity.[6] A full UV-Vis scan using a photodiode array (PDA) detector is recommended to determine the absorbance maximum ($\lambda\text{-max}$) for optimal sensitivity.

Protocol: Reversed-Phase HPLC Purity Assay

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
- Column: C18 stationary phase (e.g., Phenomenex Gemini, 150 mm x 4.6 mm, 3 μm particle size) or equivalent.[6]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation:
 - Accurately weigh ~5 mg of **2-Phenylpyrimidine-5-carboxylic acid**.
 - Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Use sonication if necessary to ensure complete dissolution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μL .

- Column Temperature: 30 °C.
- Detection: 254 nm (or optimized λ -max).
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
20.0	90
25.0	90
25.1	10

| 30.0 | 10 |

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive structural information, confirming that the compound is indeed **2-Phenylpyrimidine-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ^1H and ^{13}C NMR should be performed.

- Rationale: ^1H NMR provides information on the number, connectivity, and chemical environment of protons. ^{13}C NMR identifies all unique carbon atoms in the molecule. For this molecule, the distinct signals from the phenyl, pyrimidine, and carboxyl groups will provide a

unique fingerprint. The acidic proton of the carboxyl group is expected to have a characteristic downfield shift.[7][8]

Protocol: ^1H and ^{13}C NMR

- Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality Note: DMSO-d₆ is chosen as the solvent because it readily dissolves the carboxylic acid and, importantly, its residual water peak does not typically interfere with the aromatic proton signals. The acidic proton of the carboxylic acid is observable in DMSO-d₆, whereas it might exchange and become invisible in solvents like D₂O or CD₃OD.
- Data Acquisition:
 - Acquire a standard ^1H spectrum.
 - Acquire a proton-decoupled ^{13}C spectrum.
- Expected Spectral Features:
 - ^1H NMR (DMSO-d₆):
 - ~13.0-14.0 ppm: A very broad singlet corresponding to the carboxylic acid proton (-COH).[6]
 - ~9.1 ppm: A singlet corresponding to the two equivalent protons on the pyrimidine ring.
 - ~8.4 ppm: A multiplet (doublet of doublets) for the two protons on the phenyl ring ortho to the pyrimidine ring.
 - ~7.5-7.6 ppm: A multiplet for the remaining three protons (meta and para) on the phenyl ring.
 - ^{13}C NMR (DMSO-d₆):

- ~166 ppm: Carboxyl carbon (COOH).[8][9]
- ~160-170 ppm: Carbons of the pyrimidine ring.
- ~128-135 ppm: Carbons of the phenyl ring.
- ~120 ppm: Quaternary carbon of the phenyl ring attached to the pyrimidine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to identify the presence of key functional groups.

- Rationale: The technique confirms the presence of the carboxylic acid (O-H and C=O bonds) and the aromatic/heterocyclic rings (C=C and C=N bonds), providing complementary information to NMR. The O-H stretch of a carboxylic acid is particularly characteristic due to its extreme broadness from hydrogen bonding.[7][10]

Protocol: FT-IR Analysis

- Instrumentation: FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm^{-1} .
- Expected Vibrational Bands:
 - 3300-2500 cm^{-1} : Very broad band, O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7][10]
 - ~1700 cm^{-1} : Strong, sharp band, C=O stretch of the carboxylic acid.[10]
 - ~1600-1650 cm^{-1} : C=N stretching from the pyrimidine ring.[11]
 - ~1580, 1450 cm^{-1} : C=C stretching from the phenyl and pyrimidine rings.
 - ~1300 cm^{-1} : C-O stretch of the carboxylic acid.[10]

- ~920 cm⁻¹: Broad band, out-of-plane O-H bend of the carboxylic acid dimer.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final confirmation of its identity.

- Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It will readily protonate or deprotonate the analyte to form ions like [M+H]⁺ or [M-H]⁻, allowing for the determination of the monoisotopic mass. Coupling with LC (LC-MS) allows for the mass analysis of the peak eluting from the HPLC.

Protocol: LC-MS Analysis

- Instrumentation: An LC-MS system, preferably with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).
- Method: Use the same LC method described in Section 3. Divert the column effluent to the MS detector.
- MS Settings (Example for ESI-Negative Mode):
 - Ionization Mode: ESI-Negative.
 - Causality Note: Negative mode is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.
 - Scan Range: m/z 50 - 500.
 - Capillary Voltage: 3.0 kV.
 - Drying Gas Flow/Temp: As per instrument recommendation.
- Expected Results:
 - Molecular Formula: C₁₁H₈N₂O₂
 - Exact Mass: 200.0586

- Observed Ion $[M-H]^-$: m/z 199.0513 (or $[M+H]^+$ at m/z 201.0659 in positive mode). An HRMS instrument should measure this mass to within 5 ppm.

Thermal Analysis

Thermal analysis provides information about the material's stability, melting behavior, and presence of volatile components like water or residual solvent.

- Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[\[12\]](#) Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample, allowing for the precise determination of the melting point and detection of polymorphic transitions.[\[13\]](#)

Protocol: TGA/DSC Analysis

- Instrumentation: TGA instrument and a separate DSC instrument.
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for both TGA and DSC).
- TGA Method:
 - Atmosphere: Nitrogen, flow rate 20 mL/min.
 - Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
- DSC Method:
 - Atmosphere: Nitrogen, flow rate 20 mL/min.
 - Temperature Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.
- Expected Results:
 - TGA: The compound should be thermally stable with no significant mass loss until well above 250 °C. A mass loss step before this temperature could indicate the presence of residual solvent or water.

- DSC: A sharp endothermic peak should be observed corresponding to the melting point (literature value ~282-284 °C).[4] The sharpness of the peak is an indicator of high purity.

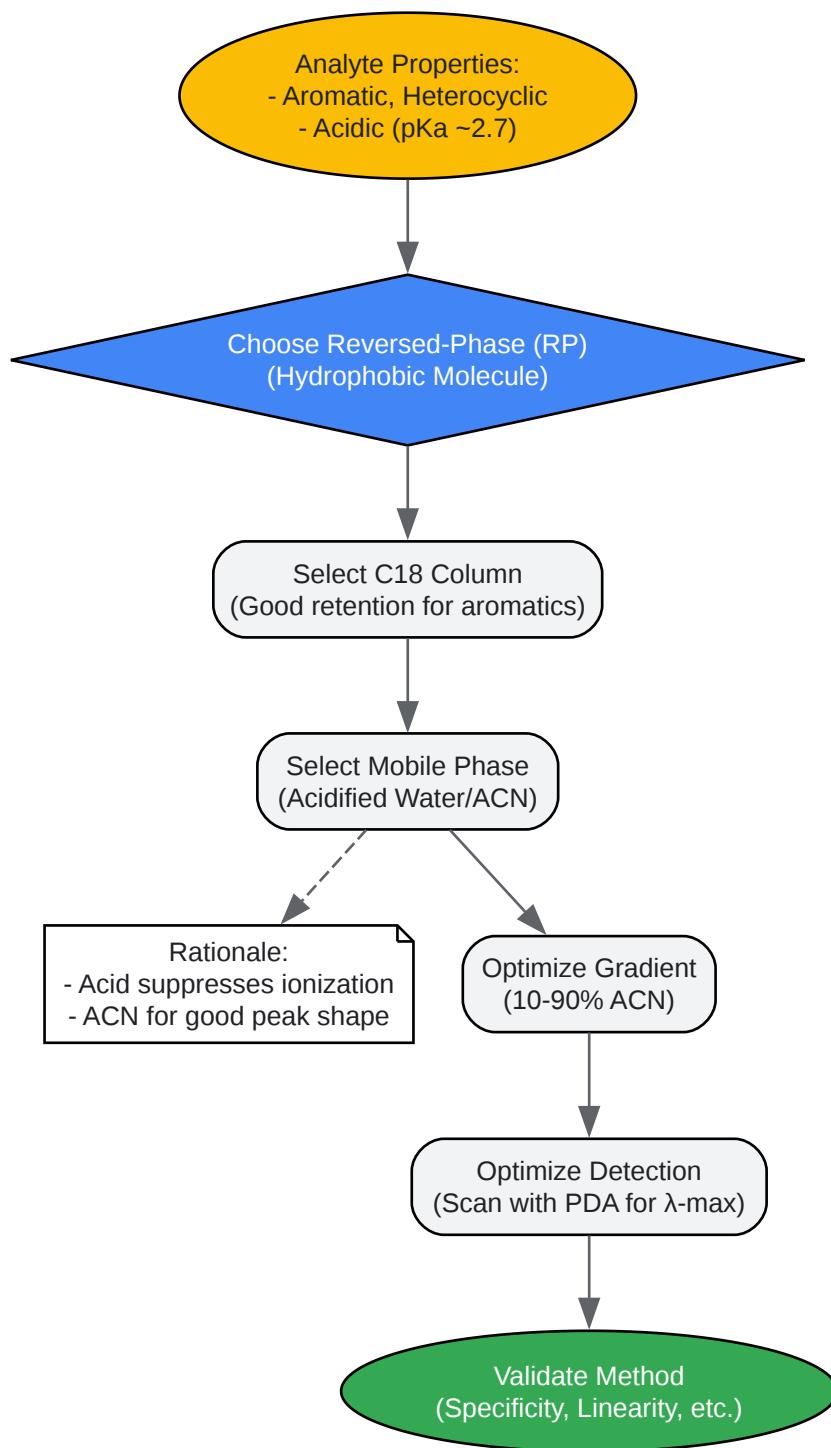
Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the described protocols, forming the basis of a Certificate of Analysis.

Table 2: Summary of Characterization Data

Technique	Parameter	Expected Result
HPLC	Purity	≥ 98% (by area %)
Retention Time	Dependent on exact system, but should be consistent.	
HRMS	Mass [M-H] ⁻	m/z 199.0513 ± 5 ppm
¹ H NMR	-COOH proton	Broad singlet, ~13-14 ppm
Aromatic protons	Signals in the 7.5-9.1 ppm range consistent with the structure	
¹³ C NMR	Carbonyl carbon	Signal at ~166 ppm
FT-IR	O-H stretch	Very broad, 3300-2500 cm ⁻¹
C=O stretch	Strong, ~1700 cm ⁻¹	
DSC	Melting Point	Sharp endotherm at ~282-284 °C
TGA	Decomposition	Onset > 250 °C

Visualization of HPLC Method Development Logic



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Caption: Decision workflow for developing the HPLC purity method.

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